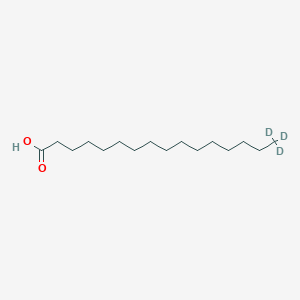

hexadecanoic-16,16,16-d3 acid

Overview

Description

Palmitic acid(d3) is a long-chain fatty acid.

Scientific Research Applications

Pheromone Biosynthesis

Palmitic acid-16,16,16-d3 plays a role in the biosynthesis of sex pheromones in the turnip moth. Topical application of (16-D3)palmitic acid to pheromone glands led to the biosynthesis of components like (Z)-5-decenyl, (Z)-7-dodecenyl-, and (Z)-9-tetradecenyl acetate, indicating its involvement in the pheromone biosynthesis pathway (Lofstedt et al., 1986).

Fatty Acid Inheritance in Flax

Research on the inheritance of palmitic acid in flax indicated its crucial role in the production of margarine, shortening, and other fat products. The study showed the control of the high palmitic acid character in a flax mutant was due to the pleiotropic effect of a single additive gene, highlighting the potential for breeding practices to influence the fatty acid composition in crop species (Ntiamoah et al., 1995).

Early Human Development

Palmitic acid, including isotopes like palmitic acid-16,16,16-d3, is an essential component of membrane, secretory, and transport lipids in early human development. It plays a crucial role in protein palmitoylation and as a signal molecule, suggesting its significant importance beyond being a mere dietary component (Innis, 2016).

Anaerobic Biodegradation

Studies on the anaerobic biodegradation of palmitic acid revealed the dynamics of long-chain fatty acid (LCFA) accumulation and its impact on anaerobic sludge, highlighting the implications for waste management and biogas production (Pereira et al., 2005).

Electronic and Optical Properties

Research into the electronic and optical properties of palmitic acid has shown its potential applications in medicine, pharmaceuticals, cosmetics technology, foods, and even fuel. The understanding of its structural, electronic, and optical properties underpins its versatility in various industrial applications (Santos et al., 2021).

Drug Design and Formulation

Palmitic acid's unique amphiphilic sperm-like skeleton has been utilized in drug design and formulation, indicating its significance in organic/medicinal chemistry and pharmaceutics applications (Rabie, 2022).

Physiological Role and Metabolism

The physiological role and metabolism of palmitic acid in the human body are crucial, accounting for 20–30% of total fatty acids. Understanding its role can lead to insights into dietary balance and its implications for health and disease management (Carta et al., 2017).

Mechanism of Action

Target of Action

Palmitic Acid-d3, also known as Palmitic acid-16,16,16-d3, primarily targets adipose-tissue-resident macrophages (ATMs) . ATMs play a crucial role in maintaining metabolic homeostasis and contribute to obesity-induced adipose tissue inflammation and metabolic dysfunction .

Mode of Action

The interaction of ATMs with fatty acids, including Palmitic Acid-d3, is central to their contrasting effects on metabolic homeostasis . The specificity of Palmitic Acid-d3 makes it a critical tool in lipidomics and metabolomics, shedding light on the intricate biochemical processes that underpin cellular function and energy storage mechanisms .

Biochemical Pathways

Palmitic Acid-d3 is incorporated into fatty acids and lipids through chain elongation and desaturation reactions . It affects the pathways related to lipid metabolism and energy storage . The compound’s interaction with ATMs can increase fatty acid levels , influencing the metabolic processes within these cells.

Pharmacokinetics

The pharmacokinetics of Palmitic Acid-d3 involves its synthesis by the enzymatic addition of deuterium to palmitate

Result of Action

The interaction of Palmitic Acid-d3 with ATMs can lead to an increase in fatty acid levels . This can contribute to obesity-induced adipose tissue inflammation and metabolic dysfunction . The compound’s action can also shed light on the intricate biochemical processes that underpin cellular function and energy storage mechanisms .

Properties

IUPAC Name |

16,16,16-trideuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493909 | |

| Record name | (16,16,16-~2~H_3_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75736-53-7 | |

| Record name | (16,16,16-~2~H_3_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75736-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

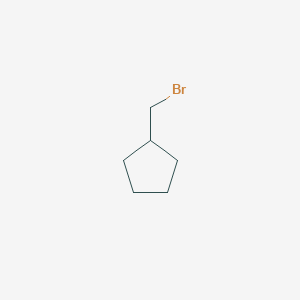

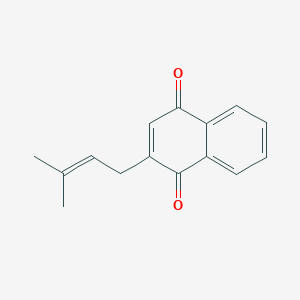

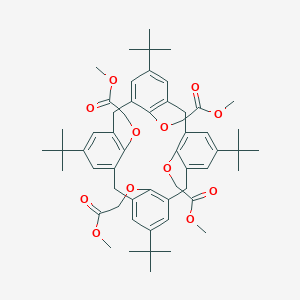

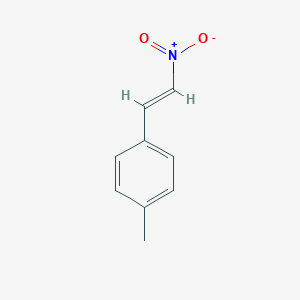

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B151965.png)

![naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B151975.png)